molecular formula C8H14ClNO2S B2942523 rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis CAS No. 1846738-42-8

rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis

Cat. No.: B2942523
CAS No.: 1846738-42-8
M. Wt: 223.72
InChI Key: SKPCNUACPXGBOH-OCAPTIKFSA-N
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Description

The compound "rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis" is a complex organic molecule that belongs to the family of isoindoles. This compound is known for its unique structural characteristics, which include a sulfonyl chloride group attached to an octahydroisoindole backbone. This particular isomer, being racemic, contains both (3aR,7aS)- and (3aS,7aR)- forms in equal proportions, each contributing to its overall chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, involves several steps, often beginning with the formation of the octahydroisoindole core. This may be achieved through hydrogenation of isoindole derivatives. The sulfonyl chloride group is then introduced via sulfonylation reactions using reagents such as thionyl chloride. Reaction conditions typically require controlled temperatures and inert atmospheres to prevent undesired side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound, is scaled up by optimizing reaction parameters to enhance yield and purity. This often involves the use of continuous flow reactors, which provide better control over reaction conditions compared to batch processes. The sulfonylation step is performed under stringent conditions to ensure high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, can participate in various chemical reactions, including:

  • Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making this compound suitable for substitution reactions to form sulfonamide derivatives.

  • Oxidation and reduction: The octahydroisoindole core can undergo redox reactions, although these are less common compared to nucleophilic substitutions.

  • Elimination reactions: Under certain conditions, it can undergo elimination to form unsaturated compounds.

Common Reagents and Conditions

  • Nucleophiles: Such as amines and alcohols, which react with the sulfonyl chloride to form sulfonamides and sulfonates, respectively.

  • Oxidizing agents: Although less frequently used, oxidizing agents can alter the octahydroisoindole structure.

  • Elimination conditions: High temperatures and bases can induce elimination reactions.

Major Products Formed

  • Sulfonamides: Formed through nucleophilic substitution with amines.

  • Sulfonates: Resulting from reactions with alcohols.

  • Unsaturated isoindoles: Formed under elimination conditions.

Scientific Research Applications

Rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, finds applications across various fields:

  • Chemistry: Used as a building block in organic synthesis for constructing complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules, contributing to drug discovery.

  • Medicine: Investigated for its pharmacological properties, particularly in designing sulfonamide-based drugs.

  • Industry: Employed in the synthesis of specialty chemicals and polymers, owing to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism by which rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, exerts its effects is largely driven by the reactivity of the sulfonyl chloride group. This group can form strong covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable sulfonamide linkages. Molecular targets include enzymes and receptors that contain nucleophilic residues like serine, cysteine, and lysine. The pathways involved are typically those associated with nucleophilic attack and substitution reactions.

Comparison with Similar Compounds

When compared to other isoindole derivatives and sulfonyl chlorides, rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, stands out due to its unique combination of a fully saturated isoindole ring and a highly reactive sulfonyl chloride group. Similar compounds include:

  • Isoindole derivatives: Such as N-substituted isoindoles, which do not possess the sulfonyl chloride reactivity.

  • Sulfonyl chlorides: Like benzenesulfonyl chloride, which lacks the cyclic backbone of isoindole.

This combination of structural features grants this compound, a distinct place in synthetic and applied chemistry.

Properties

IUPAC Name

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPCNUACPXGBOH-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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